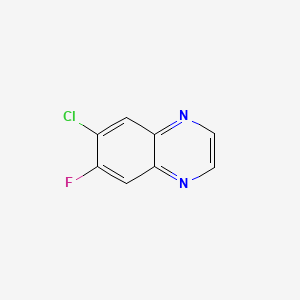

6-Chloro-7-fluoroquinoxaline

Overview

Description

6-Chloro-7-fluoroquinoxaline is a chemical compound with the molecular formula C8H4ClFN2. It has a molecular weight of 182.58 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is the same as its common name . Its InChI code is 1S/C8H4ClFN2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h1-4H .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a melting point of 130-132 degrees Celsius .Scientific Research Applications

Synthesis of Quinoxaline Derivatives

A study by Maichrowski et al. (2013) discusses the synthesis of over 30 new quinoxaline derivatives, utilizing 3-chloro-6-fluoroquinoxalin-2(1H)-one 4-oxide. This work highlights the compound's potential in creating a range of derivatives with unique substitution patterns, showcasing its versatility in chemical synthesis (Maichrowski et al., 2013).

Development of Polymer Monomers

Research by Baek and Harris (2005) explores the synthesis of a PPQ monomer mixture, including derivatives like 2-(4-hydroxyphenyl)-3-phenyl-6-fluoroquinoxaline. This study contributes to understanding more efficient synthetic routes and potential applications in polymer science (Baek & Harris, 2005).

Antimicrobial Activity Studies

Mirzaei and Foroumadi (2000) investigated the synthesis of new N-piperazinyl quinolone derivatives with a chlorothiophenyl group, revealing significant antimicrobial activity against various bacterial strains. This research underscores the potential of 6-chloro-7-fluoroquinoxaline derivatives in developing new antimicrobial agents (Mirzaei & Foroumadi, 2000).

Inhibition of JSP-1

Zhang et al. (2006) synthesized a library of 6-aminoquinoxalines derived from 6-fluoroquinoxaline. These compounds were evaluated for their inhibitory activity against JNK Stimulatory Phosphatase-1 (JSP-1), important in various biological processes (Zhang et al., 2006).

Synthesis and Antibacterial Properties

Al-Hiari et al. (2007) synthesized new 8-nitrofluoroquinolone derivatives, starting from 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. These compounds demonstrated interesting antibacterial activity against both gram-positive and gram-negative strains, indicating the utility of these derivatives in developing new antibiotics (Al-Hiari et al., 2007).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary targets of 6-Chloro-7-fluoroquinoxaline are viral pathogens. This compound is part of a class of molecules known as quinoxaline derivatives, which have been identified as potential antiviral agents .

Mode of Action

This compound interacts with its viral targets by inhibiting key processes necessary for the virus’s life cycle. In a structure-based drug design approach, the quinoxaline scaffold, which includes this compound, was identified as a core moiety to design potential novel anti-HIV agents .

Biochemical Pathways

This compound affects the biochemical pathways related to viral replication. By inhibiting these pathways, it prevents the virus from multiplying and spreading within the host organism . The downstream effects of this inhibition include a reduction in viral load and a halt in the progression of the viral infection.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of viral replication processes. This disruption can lead to a decrease in the number of viable viral particles and potentially halt the progression of the viral infection .

Biochemical Analysis

Biochemical Properties

6-Chloro-7-fluoroquinoxaline plays a significant role in biochemical reactions, particularly in the inhibition of integrase enzymes. Integrase enzymes are crucial for the integration of viral DNA into the host genome, a key step in the replication cycle of many viruses. By inhibiting these enzymes, this compound can effectively prevent viral replication. Additionally, this compound interacts with various proteins and biomolecules, including those involved in the cellular response to viral infections .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the expression of genes involved in the antiviral response, thereby enhancing the cell’s ability to combat viral infections. Furthermore, it affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of integrase enzymes, which prevents the integration of viral DNA into the host genome. This inhibition is achieved through the binding of this compound to the active site of the enzyme, thereby blocking its activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor in its long-term efficacy. Studies have shown that this compound remains stable under various conditions, maintaining its antiviral activity over extended periods. Degradation products may form over time, potentially affecting its efficacy. Long-term studies have also indicated that this compound can have sustained effects on cellular function, particularly in the context of antiviral responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit viral replication without causing significant toxicity. At higher doses, toxic effects may be observed, including adverse impacts on liver and kidney function. Threshold effects have also been noted, where a minimum effective dose is required to achieve antiviral activity .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to antiviral responses. This compound interacts with enzymes and cofactors involved in the metabolism of nucleotides and other biomolecules. By modulating these pathways, this compound can influence the overall metabolic flux and levels of key metabolites, thereby enhancing the cell’s ability to respond to viral infections .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, this compound can accumulate in specific tissues, particularly those involved in the immune response, thereby enhancing its antiviral activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with integrase enzymes and other biomolecules involved in the antiviral response. Targeting signals and post-translational modifications may also direct this compound to specific compartments or organelles, further enhancing its efficacy .

properties

IUPAC Name |

6-chloro-7-fluoroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClFN2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMZUNEJYGLQSKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=C(C(=CC2=N1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,2,4]Triazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1435679.png)

![(1S)-3-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine dihydrochloride](/img/structure/B1435680.png)

![2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid](/img/structure/B1435691.png)

![1-[(4-Chlorophenyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B1435694.png)

![1,2,6-Triazaspiro[2.5]oct-1-ene hydrochloride](/img/structure/B1435696.png)